molecular formula C27H51As B14483438 Tris(3,3,5-trimethylcyclohexyl)arsine CAS No. 64048-98-2

Tris(3,3,5-trimethylcyclohexyl)arsine

Cat. No.: B14483438
CAS No.: 64048-98-2
M. Wt: 450.6 g/mol
InChI Key: HLOMHEUCTNFDKS-UHFFFAOYSA-N
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Description

Tris(3,3,5-trimethylcyclohexyl)arsine is an organoarsenic compound with the molecular formula C27H51As. It is known for its unique structure, which includes three 3,3,5-trimethylcyclohexyl groups attached to an arsenic atom. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,3,5-trimethylcyclohexyl)arsine typically involves the reaction of arsenic trichloride with 3,3,5-trimethylcyclohexylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tris(3,3,5-trimethylcyclohexyl)arsine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield arsenic oxides, while substitution reactions may produce a variety of organoarsenic compounds .

Scientific Research Applications

Tris(3,3,5-trimethylcyclohexyl)arsine has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tris(3,3,5-trimethylcyclohexyl)arsine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tris(3,3,5-trimethylcyclohexyl)arsine include other organoarsenic compounds such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which includes three bulky 3,3,5-trimethylcyclohexyl groups. This structure imparts specific steric and electronic properties that influence its reactivity and interactions with other molecules .

Properties

CAS No.

64048-98-2

Molecular Formula

C27H51As

Molecular Weight

450.6 g/mol

IUPAC Name

tris(3,3,5-trimethylcyclohexyl)arsane

InChI

InChI=1S/C27H51As/c1-19-10-22(16-25(4,5)13-19)28(23-11-20(2)14-26(6,7)17-23)24-12-21(3)15-27(8,9)18-24/h19-24H,10-18H2,1-9H3

InChI Key

HLOMHEUCTNFDKS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)(C)C)[As](C2CC(CC(C2)(C)C)C)C3CC(CC(C3)(C)C)C

Origin of Product

United States

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